molecular formula C10H24N2O B8472669 [2-(2-Amino-ethoxy)-ethyl]-dipropyl-amine

[2-(2-Amino-ethoxy)-ethyl]-dipropyl-amine

Cat. No. B8472669
M. Wt: 188.31 g/mol
InChI Key: MFUXVMZUCVALSQ-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

The compound (128 mg) obtained in Example 90-2 was dissolved in anhydrous methanol (2.0 ml) and added with a 4 mol/l hydrogen chloride/dioxane solution (2.00 ml) and the whole was stirred at room temperature for 2 hours. After completion of the reaction, the solvent was distilled off. The resultant was added with a 1 mol/l sodium hydroxide aqueous solution and the whole was subjected to extraction with chloroform and washed with a saturated saline solution. The organic layer was dried with anhydrous sodium sulfate. The solvent was distilled off, thereby obtaining the subject compound (81.0 mg) as a colorless oily substance.
Name
compound
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16])(C)(C)C.Cl.O1CCOCC1>CO>[NH2:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]([CH2:17][CH2:18][CH3:19])[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
compound
Quantity
128 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCOCCN(CCC)CCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
The resultant was added with a 1 mol/l sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the whole was subjected to extraction with chloroform
WASH
Type
WASH
Details
washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCOCCN(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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